N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction, which includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
For industrial production, the scale-up reaction and late-stage functionalization of triazolopyrimidine further demonstrate its synthetic utility. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: PhI(OCOCF3)2 is commonly used for oxidative N-N bond formation.
Substitution: Nucleophilic reagents can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit similar biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds are also structurally related and have comparable applications in medicinal chemistry.
Uniqueness
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C13H11N5O2 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-6-3-2-5-9(10)15-12(19)11-16-13-14-7-4-8-18(13)17-11/h2-8H,1H3,(H,15,19) |
InChI Key |
VZNRFCRJKYURNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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